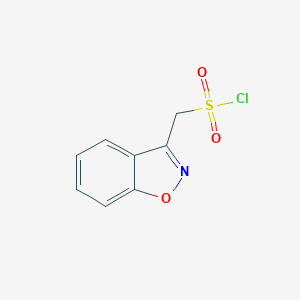

1,2-Benzoxazol-3-ylmethanesulfonyl chloride

Description

Properties

IUPAC Name |

1,2-benzoxazol-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREYTLWEJMYKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464413 | |

| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-65-2 | |

| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-3-ylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Benzoxazol-3-ylmethanesulfonyl Chloride: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride, a pivotal chemical intermediate in pharmaceutical manufacturing. Known alternately as 1,2-benzisoxazole-3-methanesulfonyl chloride or by the abbreviation BIOS-Cl, this compound's significance is almost exclusively linked to its role as the immediate precursor to Zonisamide, a widely used sulfonamide-based antiepileptic and anticonvulsant drug.[1][2] This document, intended for researchers, chemists, and drug development professionals, will delve into the core chemical properties, validated synthesis protocols, reactivity, and critical handling procedures for BIOS-Cl. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in established process chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic sulfonyl chloride. The electrophilic nature of the sulfonyl chloride group, attached to the stable 1,2-benzoxazole scaffold, defines its reactivity and utility as a synthetic intermediate. The 1,2-benzoxazole moiety itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and contributing to favorable interactions with various protein targets.[3]

Quantitative data for this intermediate are primarily available through chemical suppliers and patent literature. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73101-65-2 | [1][2][4][5] |

| Molecular Formula | C₈H₆ClNO₃S | [1][4] |

| Molecular Weight | 231.66 g/mol | [2][4][5] |

| Appearance | Tan to Light Brown Sticky or Waxy Solid | [2][6] |

| Boiling Point | 395.7 ± 25.0 °C (Predicted) | [6] |

| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |

| Stability | Moisture Sensitive, Hygroscopic | [6] |

Synthesis of this compound (BIOS-Cl)

The industrial synthesis of BIOS-Cl is a well-documented, multi-step process designed for scalability and efficiency.[4] The most common and robust pathway starts from 1,2-benzisoxazole-3-acetic acid (often abbreviated as BOA) and proceeds through a sulfonic acid intermediate.

The causality for this two-step approach is rooted in chemical principles. Direct chlorosulfonation of the methylene group in BOA is challenging. Therefore, a more controlled reaction is employed: first, the stable sulfonic acid is formed, which is then readily converted to the more reactive sulfonyl chloride using a strong chlorinating agent.

Synthesis Workflow

The overall transformation is depicted in the workflow diagram below.

Caption: Synthesis workflow from BOA to BIOS-Cl.

Detailed Experimental Protocol: A Self-Validating System

This protocol synthesizes insights from multiple patents to provide a robust, self-validating methodology.[4][7] The use of a one-pot process, where intermediates are not necessarily isolated, is common in industrial settings to maximize efficiency.[7]

Materials:

-

1,2-benzisoxazole-3-acetic acid (BOA)

-

Chlorosulfonic acid (ClSO₃H)

-

Phosphoryl chloride (POCl₃)

-

Aprotic solvent (e.g., 1,2-dichloroethane)

-

Tertiary amine (e.g., Triethylamine, optional but recommended)[7]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reactor equipped with mechanical stirring, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a mixture of 1,2-benzisoxazole-3-acetic acid (BOA) and an aprotic organic solvent like 1,2-dichloroethane.[4][7]

-

Causality: An aprotic solvent is crucial as protic solvents would react with the chlorosulfonic acid and the subsequent sulfonyl chloride product. 1,2-dichloroethane is chosen for its appropriate boiling point and ability to dissolve the starting materials and intermediates.

-

-

Sulfonation: Cool the mixture and slowly add chlorosulfonic acid, maintaining a controlled temperature.[4] After the addition is complete, the mixture is heated.

-

Causality: The initial reaction is exothermic and requires careful temperature control to prevent side reactions. Subsequent heating drives the reaction, which involves both sulfonation of the active methylene group and decarboxylation, to completion, forming the 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H) intermediate.[4]

-

-

Chlorination (In Situ): After the formation of BOS-H (or its salt), a chlorinating agent such as phosphoryl chloride (POCl₃) is added to the mixture.[7] The addition of a tertiary amine base like triethylamine can be beneficial at this stage.[7]

-

Causality: POCl₃ is a powerful and cost-effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides. The tertiary amine acts as a catalyst and acid scavenger, improving the reaction rate and yield.

-

-

Reaction Drive & Work-up: The reaction mixture is heated, typically in the range of 75°C to 85°C, for several hours until the conversion is complete (monitored by HPLC or TLC).[7]

-

Causality: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

-

-

Isolation: The crude this compound is typically not isolated as a pure solid for subsequent steps. Instead, the excess POCl₃ is removed by vacuum distillation, and the remaining material, dissolved in a solvent like ethyl acetate, is used directly in the next reaction.[1] This in situ usage is critical for maintaining reactivity and preventing degradation from atmospheric moisture.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This makes it an excellent substrate for nucleophilic substitution.

Key Reaction: Amidation to Zonisamide

The most significant reaction of BIOS-Cl is its amidation to form 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide).[1][4][5] This reaction is the final step in the synthesis of the active pharmaceutical ingredient (API).

Mechanism: The reaction proceeds via a classical nucleophilic acyl substitution-like pathway. The lone pair of electrons on the ammonia molecule attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated as a good leaving group, and a final deprotonation step yields the stable sulfonamide.

Caption: Nucleophilic attack of ammonia on BIOS-Cl.

Protocol: Synthesis of Zonisamide from BIOS-Cl

Materials:

-

Crude solution of this compound in an aprotic solvent (e.g., ethyl acetate).

-

Amidating agent: Anhydrous ammonia gas is preferred for high purity and yield.[1][4]

-

Solvent for crystallization (e.g., methanol).

Step-by-Step Methodology:

-

Reaction Setup: The crude solution of BIOS-Cl in ethyl acetate is placed in a reactor and cooled to a low temperature, typically between -10°C and 30°C.[4]

-

Causality: The amidation reaction is highly exothermic. Low-temperature control is essential to minimize the formation of impurities and ensure selective formation of the primary sulfonamide.

-

-

Amidation: Anhydrous ammonia gas is passed through the cooled solution until the reaction is complete.[1]

-

Causality: Using a gas allows for excellent mixing and controlled addition. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.

-

-

Isolation and Crystallization: Upon completion, the reaction mixture contains the crude Zonisamide product. The product is then isolated, often by filtration, and recrystallized from a suitable solvent like methanol to achieve high purity.[1]

-

Causality: Recrystallization is a standard purification technique in pharmaceutical chemistry to remove process-related impurities and isolate the API in a crystalline form with the desired physical properties.

-

Safety, Handling, and Stability

As a reactive sulfonyl chloride, this compound requires careful handling. While a specific, comprehensive MSDS is not publicly available, its properties can be reliably inferred from related compounds like methanesulfonyl chloride and general sulfonyl chloride reactivity.[8]

-

Corrosivity and Toxicity: The compound is expected to be corrosive and cause severe skin burns and eye damage upon contact.[8] It is toxic if swallowed or in contact with skin and potentially fatal if inhaled.[8]

-

Moisture Sensitivity: BIOS-Cl is hygroscopic and reacts with water, likely in a vigorous or exothermic manner, to produce hydrochloric acid and the corresponding sulfonic acid.[6] All handling should be performed under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere).[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be conducted within a certified chemical fume hood.[8]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[2] Avoid contact with water, alcohols, amines, and strong bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Do not use water to clean up spills. Ensure the area is well-ventilated.

Conclusion

This compound (BIOS-Cl) is a quintessential example of a specialized chemical intermediate whose properties and reactivity are tailored for a specific, high-value application. Its synthesis from 1,2-benzisoxazole-3-acetic acid via chlorination of the sulfonic acid intermediate represents a robust and scalable industrial process. The compound's high reactivity as an electrophile is expertly harnessed in its controlled amidation to produce the antiepileptic drug Zonisamide. For any scientist working in process chemistry or pharmaceutical development involving Zonisamide or related benzisoxazole structures, a thorough understanding of the synthesis, handling, and reactivity of BIOS-Cl is not merely beneficial, but essential for successful and safe operations.

References

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. aschemicals.com [aschemicals.com]

- 5. BENZO[D]ISOXAZOL-3-YL-METHANESULFONYL CHLORIDE , 98% , 73101-65-2 - CookeChem [cookechem.com]

- 6. 1,2-Benzisoxazole-3-methanesulfonic acid | C8H7NO4S | CID 9877771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

1,2-Benzoxazol-3-ylmethanesulfonyl chloride CAS number lookup

An In-depth Technical Guide to 1,2-Benzoxazol-3-ylmethanesulfonyl chloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Properties

This compound, also known as 1,2-Benzisoxazole-3-methanesulfonyl chloride, is a reactive chemical intermediate primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs). Its precise structure and properties are crucial for its effective use in multi-step organic synthesis.

The compound is identified by the CAS Number: 73101-65-2 .[1][2][3] It is a tan or light brown sticky solid under standard conditions and requires refrigerated storage (2-8°C or -20°C) under an inert atmosphere to maintain its stability.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73101-65-2 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₃S | [1][3] |

| Molecular Weight | 231.66 g/mol | [1][2][3] |

| Appearance | Tan to Light Brown Sticky Solid | [1][2] |

| Common Synonyms | 1,2-Benzisoxazole-3-methanesulfonyl chloride, Benzo[d]isoxazol-3-yl-methanesulfonyl chloride, Zonisamide Sulfonyl Chloride Impurity | [1][2] |

| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer, Under Inert Atmosphere | [1] |

Synthesis Pathway and Mechanistic Insights

The synthesis of this compound is a critical step in the production of certain sulfonamide-based drugs. A well-documented method is its preparation as a key intermediate for 1,2-benzisoxazole-3-methanesulfonamide, the active ingredient in the anticonvulsant drug Zonisamide.[4][5]

A patented one-pot process provides an efficient route, starting from 1,2-benzisoxazole-3-acetic acid.[4] This process is designed to convert the carboxylic acid precursor into the highly reactive sulfonyl chloride.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established patent literature.[4]

Step 1: Chlorosulfonation of 1,2-Benzisoxazole-3-acetic acid

-

Procedure: 1,2-Benzisoxazole-3-acetic acid is dissolved in a suitable inert solvent, such as 1,2-dichloroethane. Chlorosulfonic acid (ClSO₃H) is added dropwise to the mixture while maintaining a controlled temperature (e.g., 63°C).[4]

-

Causality: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. It reacts with the activated methylene group (adjacent to the benzoxazole ring and the carboxyl group) to introduce the sulfonic acid group, which subsequently gets chlorinated. The acetic acid moiety is displaced in this process.

Step 2: Neutralization and Salt Formation

-

Procedure: A base, such as an aqueous sodium hydroxide solution, is added to the mixture. This neutralizes the excess acid and forms the alkali metal salt of 1,2-benzisoxazole-3-methanesulfonic acid.[4] Water is then typically removed by azeotropic distillation.

-

Causality: The formation of the sulfonate salt is crucial for the subsequent step. The salt is more stable and manageable than the free sulfonic acid. Removing water is critical because the reagent in the next step, phosphoryl chloride, reacts violently with water.

Step 3: Conversion to Sulfonyl Chloride

-

Procedure: Phosphoryl chloride (POCl₃) is added to the reaction mixture containing the dried alkali metal salt.[4] The reaction is typically heated (e.g., 75°C to 85°C) to drive the conversion.[4] A tertiary amine like triethylamine may be added to facilitate the reaction.[4]

-

Causality: Phosphoryl chloride is a standard reagent used to convert sulfonic acid salts into sulfonyl chlorides. It provides the chloride atom and acts as a dehydrating agent, driving the reaction to completion to form the desired this compound.

Workflow Visualization

Caption: One-pot synthesis workflow for this compound.

Application in Drug Development and Discovery

The primary significance of this compound lies in its role as a direct precursor to Zonisamide, an established anticonvulsant drug.[5] Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide used as an adjunctive therapy for partial-onset seizures.[5] Therefore, the synthesis and purity of the sulfonyl chloride intermediate are of paramount importance for the quality and efficacy of the final drug product. In this context, it is also referred to as "Zonisamide Impurity 4" or "Zonisamide Sulfonyl Chloride Impurity," highlighting its critical role in quality control during drug manufacturing.[1]

Beyond this specific application, the 1,2-benzoxazole (or 1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry. This heterocyclic moiety is found in numerous biologically active compounds and is recognized as an essential pharmacophore.[6] Benzoxazole derivatives have been patented and investigated for a wide range of therapeutic applications, including as anticancer agents and enzyme inhibitors, due to their favorable interactions with various protein targets.[6] The synthesis of novel derivatives often requires versatile intermediates like this compound to introduce the sulfonyl group, which can act as a key binding element or a bioisostere for an amide group.[7]

Logical Relationship Diagram

Caption: Role of the compound in pharmaceutical development.

Safety, Handling, and Analytical Protocols

Table 2: Hazard Identification and Recommended Precautions

| Hazard Class | Description | Recommended Precautions | Source (Analogous) |

| Acute Oral Toxicity | Harmful if swallowed.[8][9] | Do not eat, drink, or smoke when using. If swallowed, rinse mouth and call a poison center. Do NOT induce vomiting.[8][9] | [8][9] |

| Skin Corrosion/Irritation | Causes severe skin burns and chemical damage upon contact.[8] | Wear appropriate protective gloves and clothing. In case of contact, immediately remove contaminated clothing and rinse skin with water.[8] | [8] |

| Eye Damage | Causes serious, potentially irreversible eye damage.[8] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[9] | [9] |

| Reactivity | Reacts with water and other nucleophiles (e.g., alcohols, amines). | Store in a dry, well-ventilated place away from incompatible materials. Use under a chemical fume hood.[9][10] | [9][10] |

Analytical Characterization

The characterization of this compound and related compounds typically involves standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, particularly the S=O bonds of the sulfonyl chloride.[12]

Conclusion

This compound (CAS: 73101-65-2) is a specialized chemical intermediate of high importance in the pharmaceutical industry. Its primary, well-established role as a direct precursor to the anticonvulsant Zonisamide underscores the need for robust and efficient synthesis protocols and stringent quality control. Furthermore, as a derivative of the biologically significant 1,2-benzoxazole scaffold, it holds potential as a building block in the broader field of medicinal chemistry for the development of novel therapeutics. Due to its reactive nature, strict adherence to safety and handling protocols is mandatory for any research or manufacturing activities involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.fi [fishersci.fi]

- 10. fishersci.com [fishersci.com]

- 11. rsc.org [rsc.org]

- 12. Buy (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride | 2751611-75-1 | 95 [smolecule.com]

A Comprehensive Technical Guide to the Synthesis of 1,2-Benzoxazol-3-ylmethanesulfonyl Chloride

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth, scientifically-grounded guide to the synthesis of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride, a critical intermediate in the production of various pharmaceuticals. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, compares strategic approaches, and offers detailed, field-tested protocols. Our objective is to equip researchers and process chemists with the necessary knowledge to confidently and efficiently execute this synthesis.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2] The significance of this scaffold is exemplified by its presence in notable pharmaceuticals such as the antipsychotic drug Risperidone and the anticonvulsant Zonisamide.[2][3]

This compound (also referred to in literature as BIOS-Cl) serves as a pivotal late-stage intermediate in the synthesis of Zonisamide.[4] The reliable and efficient production of this sulfonyl chloride is therefore a matter of considerable importance for the pharmaceutical industry. This guide focuses on its synthesis from the readily accessible starting material, 1,2-benzisoxazole-3-acetic acid (BIOA).

Strategic Overview of the Synthesis

The transformation of 1,2-benzisoxazole-3-acetic acid (BIOA) to this compound (BIOS-Cl) is not a direct conversion but is most effectively achieved via a two-stage process. This strategy involves:

-

Sulfonation: Conversion of the active methylene group of BIOA into a sulfonic acid or, more commonly, its corresponding alkali metal salt (e.g., sodium 1,2-benzisoxazole-3-methanesulfonate, BIOS-Na).

-

Chlorination: Subsequent reaction of the intermediate sulfonate with a chlorinating agent to yield the target sulfonyl chloride.

This strategic pathway is essential as it allows for a controlled and higher-yielding conversion compared to hypothetical direct methods.

Figure 1: High-level workflow for the synthesis of BIOS-Cl from BIOA.

Part 1: Sulfonation of 1,2-Benzisoxazole-3-Acetic Acid

The initial and arguably most critical stage of the synthesis is the sulfonation of the starting material. The choice of reagents and conditions at this step directly impacts the yield, purity, and processability of the intermediate sulfonate salt.

Mechanistic Considerations & Reagent Selection

The direct sulfonation of the methylene group in BIOA is typically achieved using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H).[5][6] The reaction proceeds via the formation of a reactive intermediate that converts the acetic acid moiety into a methanesulfonic acid group.

A key consideration in process development has been the choice of solvent and additives. Early procedures often utilized dioxane; however, due to its toxicity and environmental concerns, more recent and efficient methods have been developed that avoid its use.[6][7] An improved method involves the use of toluene as a solvent in the presence of a Lewis base, such as an ester (e.g., ethyl acetate), which facilitates the reaction.[6]

Comparison of Sulfonation Protocols

The selection of a specific protocol can be guided by factors such as yield, safety, and environmental impact. The following table summarizes two prominent approaches found in the literature.

| Parameter | Protocol A (Dioxane-based) | Protocol B (Toluene/Lewis Base) |

| Sulfonating Agent | Chlorosulfonic Acid | Chlorosulfonic Acid |

| Solvent System | Dichloroethane, Dioxane | Toluene, Dichloromethane (optional) |

| Key Additive | Dioxane | Lewis Base (e.g., Ethyl Acetate) |

| Reported Outcome | Forms sodium salt (BOS-Na) after NaOH quench.[5][7] | Higher yield of sulfonic acid (84% in solution).[6] |

| Key Advantage | Established historical method. | Avoids the use of dioxane; improved yield.[6] |

Detailed Experimental Protocol: Efficient Sulfonation (Dioxane-Free)

This protocol is adapted from methodologies designed to improve yield and avoid hazardous solvents like dioxane.[6]

Materials:

-

1,2-benzisoxazole-3-acetic acid (BIOA)

-

Toluene

-

Ethyl acetate (or another suitable ester as a Lewis base)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (optional, for diluting ClSO₃H)

-

25% Aqueous Sodium Hydroxide (NaOH)

Procedure:

-

Reaction Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,2-benzisoxazole-3-acetic acid (1.0 eq.), toluene (approx. 8.5 volumes), and ethyl acetate (1.5 eq.).

-

Reagent Addition: Stir the mixture at room temperature. Prepare a solution of chlorosulfonic acid (1.0 eq.) in dichloromethane (approx. 2.8 volumes) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature.

-

Causality Note: The use of a Lewis base like ethyl acetate is crucial as it is believed to form a complex with the sulfonating agent, moderating its reactivity and improving the selectivity of the reaction.[6] Diluting the highly reactive chlorosulfonic acid allows for better temperature control during the addition.

-

-

Reaction Drive: After the addition is complete, heat the mixture to 70-80°C and maintain this temperature with stirring for approximately 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm the consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture. Carefully add water. Adjust the pH of the aqueous layer to ~10 using a 25% aqueous sodium hydroxide solution. This converts the sulfonic acid into its more stable and water-soluble sodium salt (BIOS-Na).

-

Intermediate Isolation: The resulting aqueous solution containing sodium 1,2-benzisoxazole-3-methanesulfonate can be concentrated under reduced pressure. However, for industrial efficiency, one-pot procedures often carry the aqueous or solvent-exchanged solution directly into the next step.[8]

Part 2: Chlorination to this compound

The second stage involves the conversion of the intermediate sulfonate salt into the desired sulfonyl chloride. This is a critical dehydration and chlorination step where careful control of reagents and conditions is paramount to avoid side reactions and ensure a high-quality product.

Choice of Chlorinating Agent

Several chlorinating agents can effect this transformation, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common.[9][10]

-

Phosphorus Oxychloride (POCl₃): This is a powerful and frequently used reagent for this conversion.[9][11] A significant challenge when using POCl₃ is the presence of water in the starting sulfonate salt. The intermediate sodium sulfonate (BIOS-Na) is often isolated as a hydrate, which reacts with POCl₃, consuming the reagent and generating hazardous hydrogen chloride gas.[9] This necessitates the use of a large excess of POCl₃ and complicates waste disposal. Therefore, using a dry, non-hydrated sulfonate salt is highly advantageous.[9]

-

Thionyl Chloride (SOCl₂): An alternative chlorinating agent that can be used, often in the presence of a catalyst like N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: Chlorination

This protocol is based on the conversion of the isolated sodium sulfonate salt using phosphorus oxychloride.[4][5]

Materials:

-

Sodium 1,2-benzisoxazole-3-methanesulfonate (BIOS-Na), preferably anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flask equipped for heating under reflux with protection from atmospheric moisture, charge the sodium 1,2-benzisoxazole-3-methanesulfonate (1.0 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (a significant excess, e.g., ~3 times by weight, is often cited in patents to drive the reaction and consume any residual water).[4]

-

Reaction Drive: Heat the mixture to 70-80°C and maintain for 6-8 hours, or until the reaction is complete as determined by in-process controls.[5]

-

Causality Note: Heating is required to overcome the activation energy for the conversion of the sulfonate salt to the sulfonyl chloride. The anhydrous conditions are critical to prevent the hydrolysis of both the chlorinating agent and the final product.

-

-

Removal of Excess Reagent: After cooling, the excess POCl₃ is typically removed by vacuum distillation.[4] This is a critical step to simplify the subsequent work-up.

-

Product Isolation: The crude residue, containing this compound, is dissolved in a suitable organic solvent like ethyl acetate.[4] This solution can then be used directly in the subsequent amidation step to form Zonisamide or purified further if the isolated sulfonyl chloride is required.[12]

Process Optimization: Towards a One-Pot Synthesis

For applications in drug development and manufacturing, minimizing the number of unit operations is highly desirable. One-pot procedures that telescope the sulfonation and chlorination steps without isolating the intermediate sulfonate salt offer significant advantages in terms of efficiency, cost, and waste reduction.

A disclosed one-pot process involves performing the initial sulfonation of BIOA with chlorosulfonic acid in 1,2-dichloroethane.[8] After forming the sodium salt in situ by adding a base, phosphoryl chloride is added directly to the same reaction vessel to perform the chlorination, yielding a mixture containing the target sulfonyl chloride.[8] This streamlined approach avoids the lengthy and energy-intensive isolation and drying of the intermediate salt.

Conclusion

The synthesis of this compound from 1,2-benzisoxazole-3-acetic acid is a well-established yet nuanced process. A strategic two-step approach involving sulfonation followed by chlorination provides a reliable pathway to this key pharmaceutical intermediate. Modern advancements, particularly the development of dioxane-free sulfonation protocols and the implementation of one-pot procedures, have significantly enhanced the efficiency, safety, and environmental profile of this synthesis. For researchers and drug development professionals, a thorough understanding of the causality behind reagent choice and reaction conditions is essential for successful and scalable production.

References

- 1. e-journals.in [e-journals.in]

- 2. benchchem.com [benchchem.com]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]

- 5. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]

- 6. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 7. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 8. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 9. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Zonisamide, E-2090, CI-912, AD-810, Zonegran, Excegran-药物合成数据库 [drugfuture.com]

- 12. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

Topic: 1,2-Benzoxazol-3-ylmethanesulfonyl Chloride Structural Analogues: A Synthetic and Pharmacological Blueprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a deep, actionable understanding of 1,2-benzoxazol-3-ylmethanesulfonyl chloride and its analogues. We move beyond simple procedural lists to explore the causal relationships in synthetic strategy and the mechanistic basis for their diverse biological activities. This document serves as a blueprint for leveraging this versatile scaffold in modern drug discovery.

Introduction: The 1,2-Benzoxazole Core as a Privileged Scaffold

The 1,2-benzoxazole, or benzisoxazole, ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] Its rigid, planar structure and metabolic stability make it an ideal foundation for therapeutic agent design.[3] When functionalized at the 3-position with a methanesulfonyl chloride group, it becomes a highly valuable and reactive intermediate. This specific functional group acts as a linchpin for diversification, enabling the synthesis of vast libraries of analogues, most notably sulfonamides.

The significance of this scaffold is exemplified by the marketed anticonvulsant drug Zonisamide, which is 1,2-benzisoxazole-3-methanesulfonamide.[1][2] The sulfonyl chloride is the direct precursor to this class of compounds, highlighting its importance. This guide provides a comprehensive overview of the synthesis of this key intermediate, its derivatization into structural analogues, and the structure-activity relationships (SAR) that govern their biological effects across various therapeutic areas, including neurology, oncology, and infectious diseases.

Foundational Synthesis: Constructing the 1,2-Benzoxazole Core

The journey to any 3-substituted 1,2-benzoxazole begins with the construction of the core heterocyclic ring. The choice of synthetic route is critical, dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Approach: Cyclization of o-Hydroxy Ketoximes

The most traditional and widely adopted method involves the base-catalyzed cyclization of an ortho-hydroxy ketoxime or its derivatives.[1] This pathway is reliable and offers a straightforward route from readily available o-hydroxyaryl ketones.

Causality in Experimental Design:

-

Starting Material: An o-hydroxyacetophenone is typically the precursor. The substituents on the benzene ring of this starting material will define the final substitution pattern on the benzoxazole core.

-

Oximation: Reaction with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) converts the ketone into its corresponding oxime. The geometry of the oxime (syn vs. anti) can be a critical factor in the subsequent cyclization step.

-

Cyclization: The crucial ring-closing step is typically promoted by a base. The choice of base and solvent system is key to achieving high yields and avoiding side reactions. The mechanism involves the deprotonation of the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, displacing a leaving group to form the N-O bond of the isoxazole ring.

Modern Synthetic Methodologies

While the classical route is robust, modern organic synthesis has introduced more sophisticated and often milder methods. These include transition-metal-catalyzed reactions and aryne-based methodologies, which can offer alternative pathways and tolerate a broader range of functional groups.[2] For instance, copper-catalyzed intramolecular C-O bond formation from Z-oximes has been demonstrated as an effective method under mild conditions.[2]

Diagram: General Synthetic Workflow for the 1,2-Benzoxazole Core

Caption: A generalized workflow for synthesizing the 1,2-benzoxazole scaffold.

Synthesis of the Key Intermediate: this compound

With the core scaffold in hand, the next critical phase is the installation and conversion of the 3-position substituent into the highly reactive methanesulfonyl chloride group. This multi-step process requires precise control over reaction conditions.

Step-by-Step Protocol:

-

Synthesis of 3-Methyl-1,2-benzoxazole: This is typically achieved via the classical cyclization of o-hydroxyacetophenone oxime, as described in the previous section.

-

Halogenation of the Methyl Group: The methyl group at the 3-position is activated for further functionalization. Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent (e.g., CCl₄) yields 3-(bromomethyl)-1,2-benzoxazole. This reaction is chosen for its selectivity for the benzylic-like position.

-

Formation of the Sulfonate Salt: The resulting bromomethyl derivative is a potent electrophile. It is reacted with a sulfite salt, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), in an aqueous-organic solvent mixture. This nucleophilic substitution reaction displaces the bromide and forms the sodium 1,2-benzoxazol-3-ylmethanesulfonate salt.[4]

-

Chlorination to the Sulfonyl Chloride: The final and most critical step is the conversion of the sulfonate salt to the sulfonyl chloride. This is accomplished using a strong chlorinating agent.

-

Causality in Reagent Choice: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are the reagents of choice for this transformation.[4] They are highly effective at converting sulfonic acid salts into their corresponding sulfonyl chlorides. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the product back to the sulfonic acid.

-

Diagram: Synthetic Pathway to the Key Intermediate

Caption: Key steps in the synthesis of the title compound from 3-methyl-1,2-benzoxazole.

Reactivity and Generation of Structural Analogues

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride moiety. This group is a powerful electrophile, readily reacting with a wide range of nucleophiles to generate a diverse library of analogues.

-

Sulfonamide Formation: This is the most significant reaction in a drug discovery context. The sulfonyl chloride reacts readily with primary and secondary amines (R-NH₂ or R₂-NH) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to afford the corresponding sulfonamides. The sheer diversity of commercially available amines allows for extensive exploration of the chemical space, which is fundamental to optimizing biological activity and pharmacokinetic properties.[5]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. While these are also viable analogues, they are generally more susceptible to hydrolysis than sulfonamides and are less commonly pursued as final drug candidates.

-

Hydrolysis: The sulfonyl chloride is sensitive to water and will hydrolyze to the corresponding sulfonic acid. This is typically an undesired side reaction, underscoring the need for anhydrous conditions during derivatization reactions.

Key Analogue Classes & Structure-Activity Relationships (SAR)

The analogues derived from this compound have demonstrated a wide spectrum of biological activities. Understanding the SAR is crucial for the rational design of more potent and selective agents.

Anticonvulsant Activity

This is the most well-established therapeutic area for this class, anchored by the drug Zonisamide.

-

Core Pharmacophore: The 1,2-benzisoxazole ring and the methanesulfonamide side chain are both critical for activity.

-

SAR Insights:

-

Substitution on the benzoxazole ring significantly impacts both efficacy and toxicity. Introduction of a halogen at the 5-position can increase anticonvulsant activity but may also elevate neurotoxicity.[4]

-

Modification of the sulfonamide nitrogen (e.g., mono-alkylation) can influence the compound's metabolic profile and may be a strategy for developing prodrugs.[4]

-

| Analogue Structure | Modification | Biological Effect | Reference |

| Zonisamide | Unsubstituted Ring, Primary Sulfonamide | Promising anticonvulsant with favorable therapeutic index | [4] |

| 5-Halo-Zonisamide | Halogen (e.g., Cl, Br) at C5 | Increased activity and neurotoxicity | [4] |

| N-Alkyl Analogues | Alkylation of sulfonamide nitrogen | May act as prodrugs, activity depends on biotransformation | [4] |

Enzyme Inhibition for Oncology

Benzoxazole derivatives are potent inhibitors of various enzymes implicated in cancer, such as kinases and topoisomerases.

-

Kinase Inhibitors (e.g., VEGFR-2): Many kinase inhibitors feature a heterocyclic scaffold that can form key hydrogen bonds within the ATP-binding pocket of the enzyme. Analogues can be designed where the sulfonamide portion interacts with the solvent-exposed region, allowing for modifications that tune selectivity and physical properties.[6][7]

-

DNA Topoisomerase Inhibitors: Certain 2,5-disubstituted benzoxazoles have been shown to inhibit both DNA topoisomerase I and II, enzymes critical for DNA replication in cancer cells.[8] The planarity of the benzoxazole ring is thought to facilitate intercalation with DNA, while substituents modulate enzyme binding.

-

Monoacylglycerol Lipase (MAGL) Inhibitors: Benzoxazole-pyrrolidinone hybrids have been identified as potent and selective MAGL inhibitors, with applications in treating pain and cancer.[9] The sulfonamide group in analogues could serve as a key pharmacophoric element to enhance binding affinity.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting AChE increases acetylcholine levels in the brain. The benzisoxazole scaffold serves as a suitable bioisosteric replacement for other aromatic groups in known AChE inhibitors.[10] Analogues derived from the sulfonyl chloride could be designed where the sulfonamide tail interacts with the peripheral anionic site (PAS) of the enzyme, potentially leading to dual-binding inhibitors with high potency.[11]

Detailed Experimental Protocol: General Synthesis of Analogues

This protocol provides a self-validating system for the synthesis of a diverse library of 1,2-benzoxazol-3-ylmethanesulfonamide analogues.

Objective: To synthesize a representative 1,2-benzoxazol-3-ylmethanesulfonamide derivative from the key sulfonyl chloride intermediate.

Materials:

-

This compound (1.0 eq)

-

Selected primary or secondary amine (1.1 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a crucial step to control the exothermicity of the reaction and minimize side product formation.

-

Addition of Base and Nucleophile: Slowly add the amine (1.1 eq) followed by the dropwise addition of pyridine (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide analogue.

-

Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Diagram: Experimental Workflow for Analogue Synthesis

Caption: Step-by-step workflow for the synthesis and purification of sulfonamide analogues.

Future Outlook and Perspectives

The this compound scaffold remains a highly fertile ground for drug discovery. Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Leveraging novel and diverse amine building blocks, particularly complex heterocyclic fragments, to probe new areas of chemical space and identify ligands for novel biological targets.

-

Computational Chemistry: Employing in silico methods such as molecular docking and virtual screening to rationally design analogues with improved potency and selectivity for specific targets like kinases or cholinesterases.[12]

-

New Therapeutic Applications: Screening existing and novel analogue libraries against a broader range of biological targets, including those involved in inflammatory and viral diseases, where benzoxazole derivatives have already shown promise.[13][14][15]

-

Green Chemistry Approaches: Developing more environmentally benign synthetic routes to both the core scaffold and the final analogues, potentially utilizing flow chemistry or novel catalytic systems.[16][17]

By integrating these advanced strategies, the full potential of this compound analogues can be realized, paving the way for the next generation of innovative therapeutics.

References

- 1. e-journals.in [e-journals.in]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase | MDPI [mdpi.com]

- 10. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. ijpbs.com [ijpbs.com]

- 17. Benzoxazole synthesis [organic-chemistry.org]

Spectroscopic Data for 1,2-Benzoxazol-3-ylmethanesulfonyl Chloride: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Key Intermediate

In the landscape of modern medicinal chemistry, the 1,2-benzoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its utility stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. One of the most critical intermediates in this chemical class is 1,2-Benzoxazol-3-ylmethanesulfonyl chloride (CAS 73101-65-2).[2] This compound is a pivotal precursor in the synthesis of the widely-used anticonvulsant drug, Zonisamide.[3]

The precise and unambiguous characterization of this intermediate is paramount for ensuring the purity, stability, and ultimate safety of the final active pharmaceutical ingredient (API). Inconsistent quality at this stage can lead to downstream impurities that may carry their own pharmacological or toxicological profiles. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to confirm the identity and purity of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from authoritative sources, offering a self-validating system for researchers and quality control professionals.

Molecular Structure and Synthesis Overview

The structural integrity of this compound, with its distinct benzoxazole and methanesulfonyl chloride moieties, gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₈H₆ClNO₃S[2]

Molecular Weight: 231.66 g/mol [2]

Caption: Molecular structure of this compound.

Synthetic Pathway: A Self-Validating Process

The most common industrial synthesis involves a multi-step, one-pot process starting from 1,2-Benzisoxazole-3-acetic acid.[4] This precursor is first converted to its sodium salt, 1,2-Benzisoxazole-3-methanesulfonate (BOS-Na), which is then chlorinated to yield the final sulfonyl chloride intermediate (BIOS-Cl).[4] Each step can be monitored by the appearance or disappearance of key spectroscopic features, ensuring process integrity.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the benzoxazole protons and an aliphatic singlet for the methylene protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern typical of a disubstituted benzene system. Protons closer to the heteroatoms of the oxazole ring are expected to be shifted further downfield.

-

Methylene Protons (-CH₂-) (δ ~5.0 ppm): A sharp singlet integrating to two protons is expected for the methylene group. Its downfield shift is due to the strong electron-withdrawing effects of both the adjacent benzoxazole ring and the sulfonyl chloride group.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~5.0 ppm | Singlet | 2H | -CH₂-SO₂Cl |

| 7.3-7.9 ppm | Multiplet | 4H | Aromatic (H-4, H-5, H-6, H-7) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the number and type of carbon atoms in the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~55-60 ppm | -C H₂-SO₂Cl |

| ~110-140 ppm | Aromatic Carbons |

| ~150-165 ppm | Heterocyclic Carbons (C=N, C-O) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum is dominated by strong absorptions from the sulfonyl chloride group and characteristic bands from the aromatic system.

-

S=O Stretching: The most prominent features will be two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (O=S=O). These typically appear between 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[5]

-

Aromatic C=C and C=N Stretching: The benzoxazole ring system will exhibit several medium to strong bands in the 1450-1620 cm⁻¹ region.[6]

-

Aromatic C-H Stretching: A series of weaker bands will be present above 3000 cm⁻¹.

-

C-S and S-Cl Stretching: These vibrations appear in the fingerprint region (below 800 cm⁻¹) and can be useful for confirmation.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 1370 - 1390 | Asymmetric Stretch | S=O (Sulfonyl Chloride) |

| 1170 - 1190 | Symmetric Stretch | S=O (Sulfonyl Chloride) |

| 1450 - 1620 | Stretch | Aromatic C=C & C=N |

| 3000 - 3100 | Stretch | Aromatic C-H |

| 750 - 770 | Out-of-plane bend | ortho-disubstituted Benzene C-H |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which serves as a final confirmation of its structure. Using Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 231, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak at m/z 233 with an intensity of approximately one-third of the M⁺ peak.

-

Key Fragments:

-

Loss of Chlorine: A significant peak at m/z 196 ([M-Cl]⁺) is expected from the cleavage of the S-Cl bond.

-

Loss of SO₂Cl: Cleavage of the CH₂-S bond would result in a fragment at m/z 132, corresponding to the [benzoxazol-3-ylmethyl]⁺ cation.

-

Formation of Benzoxazole Cation: Further fragmentation could lead to the stable benzoxazole cation at m/z 118.

-

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

| m/z | Proposed Fragment |

| 231/233 | [C₈H₆ClNO₃S]⁺˙ (Molecular Ion) |

| 196 | [C₈H₆NO₃S]⁺ |

| 132 | [C₈H₆NO]⁺ |

| 118 | [C₇H₄NO]⁺ |

Experimental Protocols

To ensure reproducible and reliable data, the following standardized protocols should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data is typically presented in terms of transmittance (%).

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: A mass spectrometer capable of Electron Ionization (EI).

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Conclusion

The rigorous spectroscopic analysis of this compound is a non-negotiable step in the synthesis of Zonisamide and related drug candidates. By leveraging the complementary nature of NMR, IR, and MS, researchers and drug development professionals can unequivocally confirm the structure and purity of this vital intermediate. The data and protocols outlined in this guide provide a robust framework for quality control, ensuring that the foundational building blocks of potentially life-saving therapeutics are of the highest possible standard.

References

- 1. e-journals.in [e-journals.in]

- 2. scbt.com [scbt.com]

- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 5. Benzenesulfonyl chloride [webbook.nist.gov]

- 6. Benzoxazole(273-53-0) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,2-Benzoxazol-3-ylmethanesulfonyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride, a key intermediate in pharmaceutical synthesis. We will delve into its chemical properties, commercial availability, detailed synthesis protocols, and critical applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole ring system is a "privileged scaffold" in medicinal chemistry.[1] This means that this particular molecular structure is capable of binding to a wide range of biological targets, making it a valuable starting point for the development of new drugs.[1] Derivatives of 1,2-benzoxazole have shown a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[2]

This compound (CAS No. 73101-65-2), also known as Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride, is a crucial reagent for introducing the functionalized 1,2-benzoxazole moiety into potential drug candidates.[3][4] Its primary and most well-documented application is as a key intermediate in the synthesis of the antiepileptic drug, Zonisamide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 73101-65-2 | [3] |

| Molecular Formula | C₈H₆ClNO₃S | [3] |

| Molecular Weight | 231.66 g/mol | [3] |

| Appearance | Tan to Light Brown Sticky Solid | [5] |

| Boiling Point | 395.70 °C | [4] |

| Density | 1.562 g/cm³ | [4] |

| Alternate Names | 1,2-Benzisoxazole-3-methanesulfonylchloride, Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride | [3] |

Commercial Availability

This compound is available from a number of commercial suppliers, catering to both research and development needs. Below is a comparative table of some of the key suppliers.

| Supplier | Product Name | CAS Number | Additional Notes |

| Santa Cruz Biotechnology | Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride | 73101-65-2 | Contains approximately 12% dichloromethane and 8% ethyl acetate.[3] |

| Pharmaffiliates | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | 73101-65-2 | Tan to Light Brown Sticky Solid.[5] |

| Biosynth | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | 73101-65-2 | |

| United States Biological | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | 73101-65-2 | Highly Purified Grade.[1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that starts from readily available precursors. The most common route involves the conversion of 1,2-benzisoxazole-3-acetic acid to the corresponding sulfonic acid, followed by chlorination. Several patents outline variations of this process, and the following is a synthesized protocol based on these established methods.[2][6][7][8]

Overall Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound and its subsequent conversion to Zonisamide.

Caption: Workflow for the synthesis of this compound and its use in Zonisamide production.

Detailed Experimental Procedure

Step 1: Sulfonation of 1,2-Benzisoxazole-3-acetic acid [7]

-

To a stirred mixture of 1,2-benzisoxazole-3-acetic acid (1 equivalent), a Lewis base such as ethyl acetate (1.5 equivalents), and toluene, add a solution of chlorosulfonic acid (1 equivalent) in dichloromethane dropwise at room temperature.

-

Heat the resulting mixture with stirring at 70°C for 2 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

-

Upon completion, the resulting product is 1,2-benzisoxazole-3-methanesulfonic acid in the reaction mixture.

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is a suitable non-polar solvent for this reaction.

-

Lewis Base (Ethyl Acetate): The presence of a Lewis base like ethyl acetate can improve the yield of the sulfonation reaction.[7]

-

Chlorosulfonic Acid in Dichloromethane: Diluting the highly reactive chlorosulfonic acid in an inert solvent like dichloromethane allows for better control of the reaction temperature and prevents unwanted side reactions.[7]

Step 2: Chlorination of 1,2-Benzisoxazole-3-methanesulfonic acid [2][6]

-

To the mixture containing 1,2-benzisoxazole-3-methanesulfonic acid, add a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The use of POCl₃ in a toluene medium has been shown to provide improved yields.[2]

-

Heat the reaction mixture, typically in the range of 75°C to 85°C, for several hours.[6]

-

The excess chlorinating agent can be removed by vacuum distillation.

-

The resulting crude product is 1,2-benzisoxazole-3-methanesulfonyl chloride.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for converting sulfonic acids to sulfonyl chlorides. POCl₃ is often preferred for its higher boiling point, allowing for higher reaction temperatures. The co-distillation of excess POCl₃ with toluene can lead to less decomposition of the desired product.[2]

Step 3: Work-up and Isolation

-

After removing the excess chlorinating agent, the crude 1,2-benzisoxazole-3-methanesulfonyl chloride can be used directly in the next step or purified further if required.

-

For use in subsequent reactions like amidation, the crude product is often dissolved in a suitable organic solvent such as ethyl acetate.[9]

Mechanism of Action and Reactivity

The reactivity of this compound is primarily dictated by the sulfonyl chloride functional group. Sulfonyl chlorides are potent electrophiles due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[3] This makes the sulfur atom highly susceptible to nucleophilic attack.

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) is a nucleophilic acyl substitution. The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The chloride ion then acts as a good leaving group, resulting in the formation of the sulfonamide product.

Caption: Generalized reaction mechanism of a sulfonyl chloride with a nucleophile.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of Zonisamide, an anticonvulsant drug used in the treatment of epilepsy.[10] The synthesis involves the amidation of the sulfonyl chloride with ammonia.[9]

Beyond Zonisamide, the 1,2-benzoxazole scaffold is of significant interest in the development of a wide range of therapeutic agents. The ability to readily introduce this scaffold into molecules via the reactive sulfonyl chloride handle makes this compound a valuable tool for medicinal chemists exploring new drug candidates targeting various diseases.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry place, away from moisture.[4] It is often stored under an inert atmosphere.[5]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmacologically active compounds, most notably the antiepileptic drug Zonisamide. Its commercial availability and well-documented synthesis make it an accessible tool for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

- 1. usbio.net [usbio.net]

- 2. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | 73101-65-2 | FB18205 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 7. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 8. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 9. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]

- 10. e-journals.in [e-journals.in]

A Technical Guide to the Synthesis and Reactivity of 1,2-Benzoxazol-3-ylmethanesulfonyl Chloride: A Key Intermediate in Drug Discovery

Abstract

1,2-Benzoxazol-3-ylmethanesulfonyl chloride is a highly reactive intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines the privileged 1,2-benzisoxazole scaffold, a core component of numerous biologically active compounds, with a potent sulfonyl chloride electrophile. This dual functionality makes it a pivotal building block for synthesizing extensive libraries of novel chemical entities, most notably in the development of anticonvulsant and antipsychotic drugs. The anticonvulsant medication Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, is a direct derivative, underscoring the therapeutic relevance of this reactive precursor.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the mechanistic principles governing its reactivity, and presents detailed protocols for its key transformations, with a focus on applications in drug development.

The 1,2-Benzisoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2-benzisoxazole ring system is classified as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[3] This heterocyclic motif is a cornerstone in the architecture of several successful drugs. For instance, Risperidone and Iloperidone are antipsychotic agents that feature the 1,2-benzisoxazole core, while Zonisamide is a widely used antiepileptic drug.[1] The biological activity of these molecules is profoundly influenced by the nature of the substituent at the 3-position of the benzisoxazole ring.[4] Therefore, synthetic intermediates that allow for versatile and efficient functionalization at this position, such as this compound, are of immense value to drug discovery programs.

Synthesis of this compound

The preparation of this key intermediate is not commonly reported as a standalone synthesis but rather as a crucial step in the pathway to its derivatives. The literature points to two principal strategies, starting from readily available precursors.

Method A: Synthesis from 3-(Bromomethyl)-1,2-benzisoxazole

This is a well-established, multi-step route that begins with the corresponding 3-halomethyl derivative of 1,2-benzisoxazole.[1][3][5] The process involves the formation of a sodium sulfonate salt, which is subsequently chlorinated to yield the target sulfonyl chloride.

Caption: Workflow for the synthesis of the target sulfonyl chloride from a halomethyl precursor.

Method B: One-Pot Process from 1,2-Benzisoxazole-3-acetic acid

A patented one-pot process offers a more streamlined approach, starting from 1,2-benzisoxazole-3-acetic acid.[6] This method avoids the isolation of the intermediate sulfonate salt.

-

Chlorosulfonylation: 1,2-Benzisoxazole-3-acetic acid is reacted with chlorosulfonic acid in a suitable solvent like 1,2-dichloroethane.

-

Salt Formation: A base is added to form the alkali metal salt of 1,2-benzisoxazole-3-methanesulfonic acid in situ.

-

Chlorination: Phosphoryl chloride is then added to the mixture, converting the sulfonate salt directly to this compound.[6]

Comparative Overview of Synthetic Methods

| Feature | Method A: From 3-(Bromomethyl)-1,2-benzisoxazole | Method B: From 1,2-Benzisoxazole-3-acetic acid |

| Starting Material | 3-(Bromomethyl)-1,2-benzisoxazole | 1,2-Benzisoxazole-3-acetic acid |

| Key Reagents | NaHSO₃, SOCl₂ or POCl₃ | Chlorosulfonic acid, Base, POCl₃ |

| Process Type | Multi-step with isolated intermediate | One-pot process |

| Advantages | Utilizes a common benzisoxazole precursor. | More streamlined, potentially higher throughput. |

| Considerations | Requires isolation of the sulfonate salt. | Involves highly reactive and corrosive reagents. |

| Primary Reference | Uno et al.[1][5] | US Patent US20050215796A1[6] |

Core Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, which imparts a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.[7][8]

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. While the exact mechanism can be complex, it is generally depicted as either a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism involving a transient, hypervalent sulfur intermediate.[9] In both scenarios, the chloride ion serves as an excellent leaving group.[7]

Caption: Generalized mechanism for nucleophilic attack on a sulfonyl chloride.

A critical consideration in all reactions is the compound's sensitivity to moisture. Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid, which is typically an undesired side reaction.[10] Therefore, all manipulations should be performed under anhydrous conditions.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in its efficient reaction with a wide range of nucleophiles to generate diverse molecular architectures.

Reaction with Amines: The Gateway to Sulfonamides

The reaction with ammonia or primary/secondary amines is arguably the most significant transformation of this intermediate, as it yields sulfonamides—a critical class of compounds in pharmaceuticals.[7][11]

-

Application: This reaction is the final step in the synthesis of the anticonvulsant drug Zonisamide (reaction with ammonia).[1] More broadly, it is employed to generate libraries of N-substituted sulfonamides for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[12]

-

Mechanistic Insight: The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[13]

-

To a stirred solution of the primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Reaction with Alcohols: Formation of Sulfonate Esters

The reaction with alcohols produces sulfonate esters, which are valuable synthetic intermediates themselves.[7][10]

-

Application: This transformation effectively "activates" the alcohol. The hydroxyl group (-OH) is a poor leaving group, but its conversion to a sulfonate ester (-OSO₂-R) transforms it into an excellent leaving group, analogous to a halide.[14][15] The resulting 1,2-benzoxazol-3-ylmethylsulfonate ester can then readily undergo Sₙ2 reactions with other nucleophiles, providing a secondary route to introduce diverse functionalities.

-

Mechanistic Insight: The alcohol's oxygen atom attacks the sulfonyl sulfur. The reaction is typically performed in the presence of pyridine, which acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst that can accelerate the reaction.[16]

-

Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or a mixture of an anhydrous solvent (e.g., dichloromethane) and pyridine (2.0 equivalents) at 0 °C under an inert atmosphere.

-